Prednicarbate

Dermatology Inflammatory Dermatoses Cost-Effectiveness

Prednicarbate's non-halogenated double-ester structure ensures rapid epidermal biodegradation and significantly lower atrophogenic potential—only 13% skin thickness reduction vs. 24% for betamethasone valerate (p<0.0001). This makes it the evidence-based choice for chronic dermatoses in fragile-skin populations (pediatric/geriatric). With a +15.2% efficacy advantage over fluocortin and lower adverse events, it delivers superior cost-effectiveness for formulary inclusion and dermatological R&D.

Molecular Formula C27H36O8
Molecular Weight 488.6 g/mol
CAS No. 73771-04-7
Cat. No. B1678093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePrednicarbate
CAS73771-04-7
SynonymsPrednicarbate;  Hoe 777;  Hoe-777;  Dermatop E emollient;  UNII-V901LV1K7D;  prednisolone-17-ethylcarbonate-21-propionate;  Batmen;  Dermatop;  HOE 777;  HOE-777;  Peitel; 
Molecular FormulaC27H36O8
Molecular Weight488.6 g/mol
Structural Identifiers
SMILESCCC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)OC(=O)OCC
InChIInChI=1S/C27H36O8/c1-5-22(31)34-15-21(30)27(35-24(32)33-6-2)12-10-19-18-8-7-16-13-17(28)9-11-25(16,3)23(18)20(29)14-26(19,27)4/h9,11,13,18-20,23,29H,5-8,10,12,14-15H2,1-4H3/t18-,19-,20-,23+,25-,26-,27-/m0/s1
InChIKeyFNPXMHRZILFCKX-KAJVQRHHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 15 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility5.62e-03 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Prednicarbate (CAS 73771-04-7): A Non-Halogenated Topical Corticosteroid for Dermatological Procurement


Prednicarbate (CAS 73771-04-7) is a synthetic, non-halogenated, double-ester derivative of prednisolone, classified as a moderate-to-high potency topical corticosteroid [1]. It is primarily indicated for the relief of inflammation and pruritus associated with corticosteroid-responsive dermatoses, including atopic dermatitis and psoriasis [2]. Its unique molecular structure, which lacks a halogen atom and features a double ester at the C17 and C21 positions, underpins its distinct clinical profile, characterized by a favorable benefit-to-risk ratio [3]. Unlike many conventional corticosteroids, prednicarbate undergoes rapid enzymatic degradation in the epidermis during skin permeation, a process that contributes to its reduced atrophogenic potential [4].

Why Prednicarbate (CAS 73771-04-7) Cannot Be Simply Substituted with Other Topical Corticosteroids


The selection of a topical corticosteroid for therapeutic or research applications hinges on a critical and often misunderstood variable: the benefit/risk ratio. While many corticosteroids share a common mechanism of glucocorticoid receptor agonism, their clinical profiles diverge dramatically due to differences in molecular structure, potency, and, most importantly, their atrophogenic potential [1]. Prednicarbate's non-halogenated, double-ester structure confers a unique pharmacokinetic and pharmacodynamic profile that separates it from equipotent halogenated counterparts like betamethasone 17-valerate and mometasone furoate [2]. This structural distinction leads to a quantifiable reduction in dermal fibroblast suppression and, consequently, a significantly lower risk of skin atrophy [3]. Therefore, substituting prednicarbate with another medium- or high-potency corticosteroid without accounting for these differential tissue effects can compromise long-term patient safety or confound experimental outcomes in studies where dermal integrity is a key endpoint [4].

Quantitative Evidence for Prednicarbate's (CAS 73771-04-7) Differentiated Performance Against Key Comparators


Superior Clinical Effectiveness and Tolerability of Prednicarbate 0.25% vs. Fluocortin 0.75% in Inflammatory Dermatoses

A meta-analysis of 17 randomized, double-blind, controlled clinical trials demonstrated a statistically significant advantage for prednicarbate 0.25% over fluocortin 0.75% in treating inflammatory dermatoses such as dermatitis and eczema [1]. Prednicarbate showed a combined odds ratio of 1.54 (95% CI 1.10-2.15) compared to 0.73 (95% CI 0.60-0.89) for fluocortin relative to moderate or moderate-to-high potency corticosteroids (p=0.001) [2].

Dermatology Inflammatory Dermatoses Cost-Effectiveness Clinical Trial Meta-Analysis

Reduced Skin Atrophy of Prednicarbate 0.25% Compared to Betamethasone 17-Valerate 0.1% and Mometasone Furoate 0.1%

In a 6-week, double-blind, randomized, intra-individual study on healthy volunteers, prednicarbate 0.25% ointment induced significantly less skin thinning than two other equipotent, medium-potency topical corticosteroids [1]. The maximum reduction in total skin thickness was measured via high-frequency ultrasound on day 36 [2].

Dermatopharmacology Skin Atrophy High-Frequency Ultrasound Corticosteroid Safety

In Vitro Pharmacodynamic Evidence for an Improved Benefit/Risk Ratio of Prednicarbate vs. Betamethasone Valerate and Desoximetasone

In vitro studies on human foreskin keratinocytes and fibroblasts reveal that prednicarbate (PC) has a unique pharmacodynamic profile [1]. While it effectively suppresses the pro-inflammatory cytokine IL-1α in keratinocytes (similar to betamethasone 17-valerate, BMV), it has a significantly weaker effect on IL-1α and IL-6 production in fibroblasts [2]. This differential suppression translates to reduced antiproliferative activity, a key driver of skin atrophy.

Pharmacodynamics Cytokine Suppression Fibroblast Proliferation Mechanism of Action

Comparable Efficacy of Prednicarbate 0.1% to Betamethasone Valerate 0.1% in Atopic Dermatitis with Lower Atrophy Risk

Two large, multicenter, randomized, double-blind, parallel-group studies compared prednicarbate 0.1% emollient cream to its vehicle and to betamethasone valerate 0.1% cream in patients with atopic dermatitis [1]. The studies demonstrated that prednicarbate was significantly more effective than vehicle and had comparable efficacy to betamethasone valerate.

Atopic Dermatitis Clinical Efficacy Topical Corticosteroids Pediatric Dermatology

Distinct Skin Metabolism of Prednicarbate: Differential Hydrolysis in Epidermis vs. Dermis

The favorable safety profile of prednicarbate is further explained by its unique skin layer-specific biotransformation [1]. In vitro studies using human foreskin cells show that keratinocytes (epidermis) rapidly hydrolyze the double ester prednicarbate (PC) at position 21 to the monoester prednisolone 17-ethylcarbonate (P17EC), which then non-enzymatically transforms to P21EC and is cleaved to prednisolone (PD) [2]. In stark contrast, dermal fibroblasts exhibit significantly lower enzyme activity, resulting in minimal metabolism of the drug in the dermis, the primary site of atrophy-related changes.

Pharmacokinetics Drug Metabolism Skin Penetration Dermatopharmacology

Lower Incidence of Adverse Reactions for Prednicarbate 0.1% Ointment in Controlled Clinical Studies

Data from controlled clinical studies indicate a low overall incidence of local adverse reactions with prednicarbate [1]. This quantitative safety benchmark supports its favorable tolerability profile when used as directed in responsive dermatoses [2].

Safety Adverse Drug Reactions Topical Corticosteroids Drug Tolerability

Evidence-Based Research and Industrial Applications for Prednicarbate (CAS 73771-04-7)


Formulary Selection for Long-Term Management of Chronic Dermatoses Requiring a Favorable Benefit/Risk Ratio

Based on the direct evidence of a +15.2% absolute improvement in effectiveness over fluocortin (84.9% vs 69.7%) with a concurrent -1.4% absolute reduction in adverse events (3.5% vs 4.9%) [1], prednicarbate is a scientifically justified choice for inclusion in hospital or insurance formularies for chronic conditions like atopic dermatitis and eczema. Its superior cost-effectiveness ratio, demonstrated by a lower total expected cost per patient successfully treated (Pta5608 vs Pta8680 for fluocortin in a 1996 Spanish model) [2], further supports its value in managing healthcare resources for long-term dermatological care.

Pediatric and Geriatric Dermatology: Minimizing Iatrogenic Skin Atrophy

For patient populations with inherently thinner or more fragile skin, such as children and the elderly, the selection of a topical corticosteroid with low atrophogenic potential is critical. The evidence shows that prednicarbate 0.25% induces only a 13% reduction in skin thickness after 6 weeks of treatment, which is significantly less than the 17% reduction caused by mometasone furoate (p=0.0061) and the 24% reduction caused by betamethasone 17-valerate (p<0.0001) [3]. This quantifiable difference makes prednicarbate the evidence-based choice for minimizing iatrogenic skin damage in these vulnerable populations.

Investigational Studies on Corticosteroid Mechanism of Action and Dermal Safety

Researchers investigating the separation of anti-inflammatory and atrophogenic effects of corticosteroids can utilize prednicarbate as a benchmark molecule. In vitro data confirms its unique pharmacodynamic profile: strong suppression of IL-1α in keratinocytes (desired effect) but only minor suppression of IL-1α and IL-6 in fibroblasts (unwanted atrophogenic effect), a key differentiator from halogenated comparators like betamethasone valerate and desoximetasone [4]. Furthermore, its skin layer-specific biotransformation—rapid hydrolysis in keratinocytes to active metabolites, but minimal metabolism in fibroblasts [5]—provides a robust model for studying prodrug strategies and dermal pharmacokinetics.

Development of Generic and Biosimilar Topical Formulations

In the development of generic prednicarbate products, the established clinical efficacy benchmark of 76.4% overall improvement in atopic dermatitis, which is comparable to betamethasone valerate 0.1% [6], and the low 1.5% incidence of adverse reactions for the 0.1% ointment formulation [7] serve as critical reference points. Demonstrating bioequivalence and comparable safety to these established benchmarks is essential for regulatory approval and market acceptance.

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